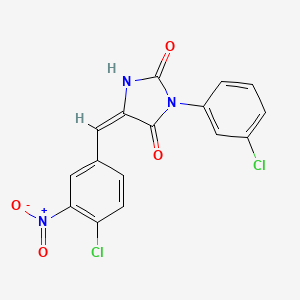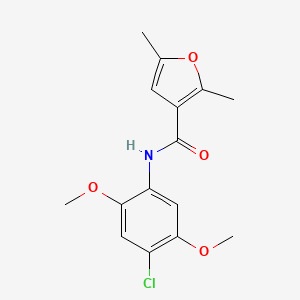![molecular formula C18H21ClN2O2S B4832101 1-(2-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide](/img/structure/B4832101.png)
1-(2-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide
Descripción general
Descripción
1-(2-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1). This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of stress-related disorders and addiction.
Mecanismo De Acción
1-(2-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide selectively blocks the CRF1 receptor, which is involved in the regulation of the body's response to stress. When the body is under stress, CRF is released in the brain, which activates the hypothalamic-pituitary-adrenal (HPA) axis and leads to the release of cortisol and other stress hormones. By blocking the CRF1 receptor, 1-(2-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide reduces the body's response to stress and can help to alleviate stress-related symptoms.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of stress hormones, such as cortisol, and to reduce the activation of the HPA axis in response to stress. 1-(2-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide has also been shown to reduce anxiety-like behavior in animal models of stress and anxiety, and to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide in lab experiments is its high selectivity for the CRF1 receptor, which reduces the risk of off-target effects. However, one limitation is that it can be difficult to administer 1-(2-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide to animals, as it is not very soluble in water and must be dissolved in organic solvents.
Direcciones Futuras
There are a number of future directions for research on 1-(2-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide. One area of interest is the potential use of 1-(2-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide in the treatment of depression, PTSD, and other stress-related disorders. Another area of interest is the development of more effective methods for administering 1-(2-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide to animals, such as the use of prodrugs or alternative delivery methods. Finally, further research is needed to better understand the long-term effects of 1-(2-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide on the brain and body, particularly with regard to its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of stress-related disorders and addiction. It has been shown to reduce anxiety-like behavior in animal models of stress and anxiety, and to reduce drug-seeking behavior in animal models of addiction. 1-(2-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide has also been studied for its potential use in the treatment of depression, post-traumatic stress disorder (PTSD), and other stress-related disorders.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-[(4-pyrrolidin-1-ylphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c19-18-6-2-1-5-16(18)14-24(22,23)20-13-15-7-9-17(10-8-15)21-11-3-4-12-21/h1-2,5-10,20H,3-4,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBELCUBGWUTUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4832025.png)

![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4832029.png)

![methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate](/img/structure/B4832056.png)
![N-{4-[4-methyl-5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4832060.png)
![3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4832066.png)
![8,8-dimethyl-10-(4-morpholinylmethylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4832071.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4832073.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide](/img/structure/B4832086.png)
![N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B4832093.png)
![2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B4832096.png)
![5-(5-ethyl-2-thienyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4832114.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4832117.png)